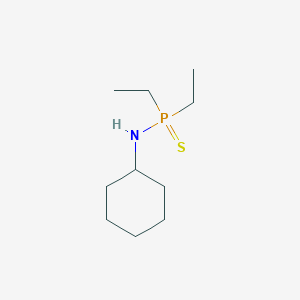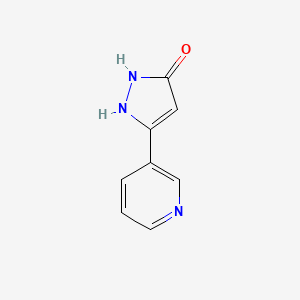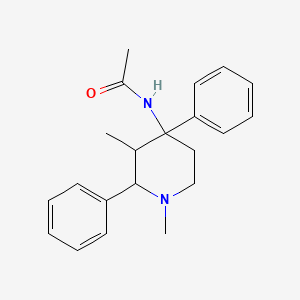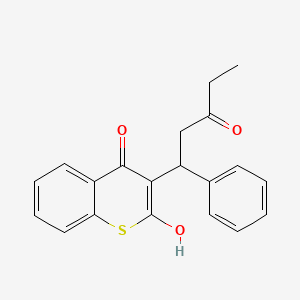
N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide
Übersicht
Beschreibung
N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide, also known as OC-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurobiology, N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In immunology, N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide has been shown to inhibit the activation of T cells and the production of cytokines.
Wirkmechanismus
The mechanism of action of N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and ion transport. N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide has also been shown to inhibit the activation of the NF-κB signaling pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of neurotransmitter release, and the inhibition of T cell activation and cytokine production. N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the NF-κB signaling pathway.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit various enzymes and signaling pathways, which allows researchers to study the specific roles of these targets in various physiological processes. However, one of the limitations of using N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide. One direction is to further investigate its potential applications in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential neuroprotective effects and its ability to modulate neurotransmitter release in various neurological disorders. Additionally, further studies are needed to better understand the mechanism of action of N-(2-oxo-2H-chromen-4-yl)-N-(phenylsulfonyl)benzenesulfonamide and its potential applications in various other scientific research fields.
Eigenschaften
IUPAC Name |
N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO6S2/c23-21-15-19(18-13-7-8-14-20(18)28-21)22(29(24,25)16-9-3-1-4-10-16)30(26,27)17-11-5-2-6-12-17/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGHVJGMARIAPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=O)OC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzenesulfonyl)-N-(2-oxochromen-4-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(4-ethylphenyl)-2-oxoethyl]-6-methylquinolinium bromide](/img/structure/B3819466.png)

![N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B3819476.png)


![1-isopropyl-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3819490.png)

![N-[(2-{2-[(cyclobutylcarbonyl)amino]phenyl}-5-methyl-1,3-oxazol-4-yl)methyl]-2-cyclopropyl-4-quinolinecarboxamide](/img/structure/B3819512.png)
![ethyl N-[4-(2-ethoxy-2-oxoethoxy)-2-oxo-2H-chromen-6-yl]-N-(phenylsulfonyl)glycinate](/img/structure/B3819519.png)

